molecular formula C14H16FNO3 B2368519 2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-40-0

2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2368519
CAS No.: 2287262-40-0
M. Wt: 265.284
InChI Key: ZWISLKKAIQDTOH-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentanyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.

    Introduction of the fluoro and methoxy substituents: These groups are introduced via electrophilic aromatic substitution reactions.

    Amination and acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as high stability or specific reactivity.

Mechanism of Action

The mechanism by which 2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentanyl structure provides a rigid framework that can fit into specific binding sites, while the fluoro and methoxy groups can form hydrogen bonds or other interactions with the target. This can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-Amino-2-[3-(2-fluoro-4-hydroxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Uniqueness

The uniqueness of 2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties. The presence of the fluoro and methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-19-8-2-3-9(10(15)4-8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWISLKKAIQDTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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